An In-Depth Technical Guide to Complement Factor D-IN-1: Chemical Structure, Properties, and Mechanism of Action
An In-Depth Technical Guide to Complement Factor D-IN-1: Chemical Structure, Properties, and Mechanism of Action
This technical guide provides a comprehensive overview of Complement factor D-IN-1, a potent and selective small-molecule inhibitor of Complement Factor D (FD). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the alternative complement pathway.
Introduction: The Role of Complement Factor D in the Alternative Pathway
The complement system is a critical component of the innate immune system, providing a first line of defense against pathogens. It is activated through three distinct routes: the classical, lectin, and alternative pathways. The alternative pathway (AP) acts as a powerful amplification loop for all three pathways.[1] Central to the AP is Complement Factor D (FD), a highly specific S1 serine protease.[2] FD is the rate-limiting enzyme in the AP, responsible for cleaving Factor B (FB) when it is complexed with C3b, leading to the formation of the C3 convertase (C3bBb).[3] This convertase then cleaves more C3, initiating a cascade that results in opsonization, inflammation, and the formation of the Membrane Attack Complex (MAC), ultimately leading to cell lysis.
Dysregulation of the AP is implicated in a variety of diseases, including age-related macular degeneration (AMD), paroxysmal nocturnal hemoglobinuria (PNH), and atypical hemolytic uremic syndrome (aHUS).[2] Consequently, selective inhibition of FD presents a promising therapeutic strategy to modulate the AP without completely shutting down the other complement pathways.[2]
Chemical Structure and Physicochemical Properties of Complement factor D-IN-1
Complement factor D-IN-1, also referred to as compound 2 in seminal literature, is a potent, selective, and reversible non-covalent inhibitor of human FD.[2]
| Property | Value | Source |
| IUPAC Name | 1-[2-[(1R,3S,5R)-3-[(6-bromopyridin-2-yl)carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]indazole-3-carboxamide | PubChem SID: 434321717 |
| CAS Number | 1386455-76-0 | MedChemExpress |
| Molecular Formula | C21H19BrN6O3 | Sigma-Aldrich |
| Molecular Weight | 483.32 g/mol | Sigma-Aldrich |
| SMILES | C1C2C(C1)N(C(=O)CN3C4=CC=CC=C4C=N3)C(=O)C2C(=O)NC5=NC=CC=C5Br | (Inferred from IUPAC name) |
| Solubility | DMSO: 250 mg/mL (517.26 mM) | MedChemExpress |
Mechanism of Action and Biological Activity
Complement factor D-IN-1 exerts its inhibitory effect by binding to the active site of Factor D, preventing the cleavage of Factor B. This action effectively halts the amplification of the alternative complement pathway.[2]
Signaling Pathway Inhibition
The inhibitory action of Complement factor D-IN-1 on Factor D interrupts the alternative complement pathway at a critical juncture. The following diagram illustrates the point of intervention.
Figure 1: Mechanism of action of Complement factor D-IN-1 in the alternative complement pathway.
In Vitro Potency and Selectivity
Complement factor D-IN-1 demonstrates high potency in various in vitro assays. The selectivity of the inhibitor for Factor D over other serine proteases is a key attribute, minimizing off-target effects.
| Assay | IC50 (µM) | Species | Reference |
| FD Thioesterolytic Fluorescent Assay | 0.006 | Human | [2] |
| MAC Deposition Assay (50% human serum) | 0.05 | Human | [2] |
| FD Thioesterolytic Fluorescent Assay | 0.005 | Monkey | [2] |
| MAC Deposition Assay (50% monkey serum) | 0.011 | Monkey | [2] |
The selectivity profile of Complement factor D-IN-1 was assessed against a panel of serine proteases. The compound showed high selectivity for Factor D. For detailed selectivity data, please refer to the primary publication by Lorthiois et al. (2017).
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the activity of Complement factor D-IN-1. These protocols are based on the methods described by Lorthiois et al. in the Journal of Medicinal Chemistry, 2017.[2]
Factor D Thioesterolytic Fluorescent Assay
This assay measures the direct inhibitory activity of a compound on the enzymatic activity of purified Factor D.
Workflow Diagram:
Figure 2: Workflow for the Factor D Thioesterolytic Fluorescent Assay.
Step-by-Step Protocol:
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Reagent Preparation:
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Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% CHAPS, pH 7.4).
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Dilute purified recombinant human Factor D to the desired concentration in assay buffer.
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Prepare a stock solution of the thioester substrate (e.g., Z-Lys-SBzl) and a fluorescent probe that reacts with the released thiol group.
-
Prepare serial dilutions of Complement factor D-IN-1 in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2 µL) of the diluted test compound to the wells of a 384-well plate.
-
Add purified Factor D solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the thioester substrate and fluorescent probe mixture to each well.
-
Immediately begin monitoring the increase in fluorescence using a plate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
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Determine the percentage of inhibition relative to a no-inhibitor control.
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Fit the data to a dose-response curve to calculate the IC50 value.
-
Membrane Attack Complex (MAC) Deposition Assay (ELISA-based)
This cell-free assay assesses the functional inhibition of the alternative complement pathway by measuring the formation of the MAC in serum.
Workflow Diagram:
Figure 3: Workflow for the MAC Deposition Assay (ELISA).
Step-by-Step Protocol:
-
Plate Preparation:
-
Coat the wells of a 96-well ELISA plate with an activator of the alternative pathway, such as lipopolysaccharide (LPS), overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
-
Assay Procedure:
-
Prepare serial dilutions of Complement factor D-IN-1.
-
In a separate plate, pre-incubate the diluted inhibitor with human serum (e.g., 50% in a suitable buffer) for a short period.
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Transfer the inhibitor-serum mixture to the coated and blocked ELISA plate.
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Incubate for a specified time (e.g., 1 hour) at 37°C to allow for complement activation and MAC deposition.
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Wash the plate to remove unbound components.
-
-
Detection:
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Add a primary antibody specific for a component of the MAC (e.g., anti-C5b-9) and incubate.
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Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
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After another wash step, add a TMB substrate and allow the color to develop.
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Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of MAC deposition inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Synthesis of Complement factor D-IN-1
The synthesis of Complement factor D-IN-1 is a multi-step process. A detailed synthetic route is described in the supplementary information of the publication by Lorthiois et al. (2017).[2] The general approach involves the coupling of key building blocks, including a substituted indazole moiety, a 2-azabicyclo[3.1.0]hexane core, and a bromopyridine fragment. For the specific reaction conditions, purification methods, and characterization of intermediates, researchers are directed to the aforementioned primary literature.
Conclusion and Future Directions
Complement factor D-IN-1 is a highly potent and selective small-molecule inhibitor of Factor D with demonstrated in vitro and in vivo activity. Its ability to specifically block the alternative complement pathway makes it a valuable research tool for investigating the role of the AP in various diseases and a promising lead compound for the development of therapeutics for complement-mediated disorders. Further research will likely focus on its pharmacokinetic and pharmacodynamic properties in various disease models, as well as its long-term safety profile.
References
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Lorthiois, E., Anderson, K., Vulpetti, A., et al. (2017). Discovery of Highly Potent and Selective Small-Molecule Reversible Factor D Inhibitors Demonstrating Alternative Complement Pathway Inhibition in Vivo. Journal of Medicinal Chemistry, 60(13), 5717-5735. [Link]
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PubChem. (n.d.). SID 434321717. National Center for Biotechnology Information. Retrieved from [Link]
- Harris, C. L., et al. (2018). Developments in anti-complement therapy; from disease to clinical trial. Molecular Immunology, 102, 89-119.
- Schubart, A., et al. (2019). Small-molecule factor D inhibitors targeting the alternative complement pathway.
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Barratt, J., & Weitz, I. (2021). Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway. Frontiers in Immunology, 12, 712562. [Link]
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Creative Biolabs. (n.d.). Complement Factor D. Retrieved from [Link]
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Wikipedia. (n.d.). Factor D. Retrieved from [Link]
Sources
- 1. Small-molecule factor D inhibitors targeting the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent and Selective Small-Molecule Reversible Factor D Inhibitors Demonstrating Alternative Complement Pathway Inhibition in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Measurement of Membrane Attack Complex in RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
